molecular formula C24H25N3O6 B2917407 2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate CAS No. 939888-70-7

2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate

Cat. No.: B2917407
CAS No.: 939888-70-7
M. Wt: 451.479
InChI Key: JHYMCBYMWUMDIE-UHFFFAOYSA-N
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Description

The compound 2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate features a spiro[indole-3,4'-pyran] core with distinct substituents:

  • 1-propyl group at the indole nitrogen.
  • 2'-amino, 3'-cyano, and 6'-methyl groups on the pyran ring.
  • Ethyl 2-methylprop-2-enoate ester linked via a carbonyloxy bridge at position 5' .

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-5-10-27-18-9-7-6-8-16(18)24(23(27)30)17(13-25)20(26)33-15(4)19(24)22(29)32-12-11-31-21(28)14(2)3/h6-9H,2,5,10-12,26H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYMCBYMWUMDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCCOC(=O)C(=C)C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with high affinity to multiple receptors, potentially influencing enzymatic activity and protein function. For instance, the indole moiety in the compound can interact with enzymes involved in tryptophan metabolism, while the pyran ring may interact with proteins involved in cellular signaling pathways .

Cellular Effects

The effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the activity of kinases and phosphatases, thereby altering phosphorylation states and downstream signaling events. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit certain proteases by binding to their active sites, or it may activate transcription factors by facilitating their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of specific enzymes or under oxidative stress, leading to altered cellular responses over time .

Dosage Effects in Animal Models

The effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Biological Activity

The compound 2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate , with the molecular formula C21H19N3O6C_{21}H_{19}N_{3}O_{6}, is a complex organic molecule characterized by its unique spiro structure that integrates indole and pyran moieties. This article explores its potential biological activities, synthesizing existing research findings and case studies.

Structural Characteristics

The compound features several functional groups, including:

  • Amino group : Contributes to potential interactions with biological targets.
  • Cyano group : May enhance reactivity and biological activity.
  • Carbonyl moieties : Important for binding interactions with enzymes or receptors.

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to this molecule exhibit a variety of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective activity

Research suggests that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Potential mechanisms include:

  • Enzyme inhibition : Compounds similar in structure often inhibit key enzymes involved in disease processes.
  • Receptor modulation : The compound may bind to receptors, influencing signaling pathways critical for cell function.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4-pyran]-5-carboxylateSimilar spiro structureAntimicrobialMethyl ester variant
Ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-spiro[indoline]-3',4-pyranIndoline instead of indoleAnticancerDifferent nitrogen heterocycle
Ethyl 6'-amino-5'-cyano-spiro[indoline]-3',4-pyranLacks additional functional groupsNeuroprotectiveSimpler structure

This comparison highlights how variations in functional groups can influence biological activity and potential applications.

Anticancer Activity

A study investigated the anticancer properties of a related compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar compounds, showing effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that these compounds disrupt bacterial cell wall synthesis.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for therapeutic applications. Techniques such as:

  • Binding affinity studies : To determine how well the compound interacts with target proteins.
  • Metabolic stability assays : To assess how long the compound remains active in biological systems.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table highlights critical distinctions between the target compound and related spiro[indole-3,4'-pyran/pyridine] derivatives:

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Spiro[indole-3,4'-pyran] 1-propyl, 2'-amino, 3'-cyano, 6'-methyl, 5'-ethyl 2-methylprop-2-enoate ~550–600 (estimated) High lipophilicity due to propyl and ester groups; polar cyano/amino groups .
3′,5′-Diamino-1-methyl-spiro[indoline-3,7′-pyrrolo[1,2-c]imidazole]-6′-carbonitrile () Spiro[indoline-pyrroloimidazole] 1-methyl, 3′,5′-diamino, 6′-cyano 413.44 Sparingly soluble in DMSO; antibacterial activity .
2′-Amino-3′-cyano-5-methyl-spiro[indoline-3,4′-pyridine]-5′-carboxamide () Spiro[indoline-3,4′-pyridine] 5-methyl, 2′-amino, 3′-cyano, 5′-carboxamide ~400–450 Moderate solubility in polar solvents; herbicidal safening effects .
3′-(2-Methoxyethyl) 5′-methyl 2′-amino-6′-(2-methoxy-2-oxoethyl)-spiro[indole-3,4′-pyran]-3′,5′-dicarboxylate () Spiro[indole-3,4′-pyran] 3′-(2-methoxyethyl), 5′-methyl ester, 6′-(methoxy-oxoethyl), 2′-amino 446.41 High polarity due to dual carboxylate esters; potential for crystallinity .
Benzyl ester spiro[indole-3,4′-pyran] derivative () Spiro[indole-3,4′-pyran] Benzyl ester, allyloxy carbonyl, 6′-amino, 5′-cyano ~600–650 Enhanced stability due to aromatic ester; limited bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Spiro Core Rigidity : Essential for maintaining spatial orientation of functional groups; pyran-based cores () offer greater conformational flexibility than pyridine analogs () .
  • Substituent Effects: Cyano Groups: Enhance binding to enzymatic targets (e.g., kinases) via dipole interactions . Alkyl Esters: Improve pharmacokinetics by delaying metabolic degradation compared to carboxylic acids . Amino Groups: Critical for hydrogen bonding in antibacterial or antioxidant mechanisms .

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